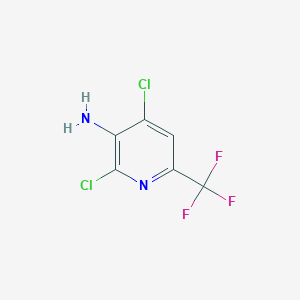
2,4-二氯-6-(三氟甲基)吡啶-3-胺
描述
2,4-Dichloro-6-(trifluoromethyl)pyridin-3-amine is a compound that belongs to the class of trifluoromethylpyridines. These compounds are characterized by the presence of a trifluoromethyl group (-CF₃) attached to a pyridine ring. The incorporation of fluorine atoms into organic molecules often imparts unique physical and chemical properties, making these compounds valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .
科学研究应用
2,4-Dichloro-6-(trifluoromethyl)pyridin-3-amine has several scientific research applications, including:
作用机制
Target of Action
Trifluoromethylpyridines, a group to which this compound belongs, are known to be used in the pharmaceutical and agrochemical industries . They are thought to interact with various biological targets, depending on the specific derivative and its application .
Mode of Action
The biological activities of trifluoromethylpyridine derivatives are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
It’s worth noting that trifluoromethylpyridines are used in the protection of crops from pests , suggesting they may interact with biochemical pathways related to pest metabolism or signaling.
Pharmacokinetics
The presence of the trifluoromethyl group in many pharmaceuticals suggests that it may enhance lipophilicity, which could impact bioavailability .
Result of Action
The compound’s trifluoromethylpyridine structure suggests it may have significant biological activity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,4-Dichloro-6-(trifluoromethyl)pyridin-3-amine. For instance, the compound’s storage temperature is recommended to be in a refrigerator , suggesting that temperature could affect its stability. Furthermore, the unique properties of the fluorine atom in the trifluoromethyl group can significantly impact the chemical reactivity, physico-chemical behavior, and biological activity of the compound .
生化分析
Biochemical Properties
2,4-Dichloro-6-(trifluoromethyl)pyridin-3-amine plays a significant role in biochemical reactions, particularly in the synthesis of agrochemical and pharmaceutical compounds. It interacts with various enzymes and proteins, facilitating or inhibiting specific biochemical pathways. For instance, it may act as an intermediate in the synthesis of compounds that exhibit antiplasmodial activities, interacting with enzymes involved in the metabolic pathways of parasites . The nature of these interactions often involves binding to active sites of enzymes, thereby modulating their activity.
Cellular Effects
The effects of 2,4-Dichloro-6-(trifluoromethyl)pyridin-3-amine on cellular processes are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of genes involved in detoxification processes, leading to changes in cellular responses to environmental stressors . Additionally, this compound can affect the metabolic flux within cells, impacting the overall cellular function and health.
Molecular Mechanism
At the molecular level, 2,4-Dichloro-6-(trifluoromethyl)pyridin-3-amine exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their functions. This binding often involves interactions with amino acid residues at the active sites of enzymes, resulting in changes in enzyme activity and subsequent biochemical pathways . Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,4-Dichloro-6-(trifluoromethyl)pyridin-3-amine can change over time. The stability and degradation of this compound are crucial factors that determine its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular health and function.
Dosage Effects in Animal Models
The effects of 2,4-Dichloro-6-(trifluoromethyl)pyridin-3-amine vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing the efficacy of certain pharmaceutical compounds. At higher doses, it can lead to toxic or adverse effects, including disruption of normal cellular processes and potential toxicity to organs . Threshold effects are often observed, where a specific dosage range is required to achieve the desired biochemical outcomes without causing harm.
Metabolic Pathways
2,4-Dichloro-6-(trifluoromethyl)pyridin-3-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization within the body. It may affect the levels of specific metabolites, influencing the overall metabolic flux . The compound’s interactions with metabolic enzymes can lead to the formation of active or inactive metabolites, which further modulate its biochemical effects.
Transport and Distribution
The transport and distribution of 2,4-Dichloro-6-(trifluoromethyl)pyridin-3-amine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . The compound’s ability to cross cellular membranes and reach target sites is crucial for its efficacy in biochemical processes.
Subcellular Localization
2,4-Dichloro-6-(trifluoromethyl)pyridin-3-amine exhibits specific subcellular localization, which can influence its activity and function. Targeting signals or post-translational modifications may direct this compound to particular organelles or compartments within the cell . Its localization can affect its interactions with other biomolecules and its overall biochemical effects.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-(trifluoromethyl)pyridin-3-amine typically involves the introduction of the trifluoromethyl group into the pyridine ring. This can be achieved through various methods, including:
Aromatic coupling reactions: These reactions involve the coupling of aromatic compounds with trifluoromethylating agents.
Radical trifluoromethylation: This method uses radical intermediates to introduce the trifluoromethyl group.
Nucleophilic and electrophilic trifluoromethylation: These methods involve the use of nucleophilic or electrophilic trifluoromethylating agents to achieve the desired substitution.
Industrial Production Methods
Industrial production of trifluoromethylpyridines often relies on large-scale chemical processes that ensure high yield and purity. The methods used in industrial settings are typically optimized for cost-effectiveness and scalability .
化学反应分析
Types of Reactions
2,4-Dichloro-6-(trifluoromethyl)pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired product .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups .
相似化合物的比较
Similar Compounds
2,3,5-Trichloro-6-(trifluoromethyl)pyridine: Another trifluoromethylpyridine derivative with similar properties.
2,4,6-Trichloro-3-(trifluoromethyl)pyridine: A compound with a similar structure but different substitution pattern.
Uniqueness
2,4-Dichloro-6-(trifluoromethyl)pyridin-3-amine is unique due to its specific substitution pattern, which can influence its reactivity and applications. The presence of both chlorine and trifluoromethyl groups imparts distinct chemical properties that can be leveraged in various scientific and industrial applications .
属性
IUPAC Name |
2,4-dichloro-6-(trifluoromethyl)pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2F3N2/c7-2-1-3(6(9,10)11)13-5(8)4(2)12/h1H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KITFADCMNYDCFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(N=C1C(F)(F)F)Cl)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60673552 | |
| Record name | 2,4-Dichloro-6-(trifluoromethyl)pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60673552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1060815-21-5 | |
| Record name | 2,4-Dichloro-6-(trifluoromethyl)pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60673552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


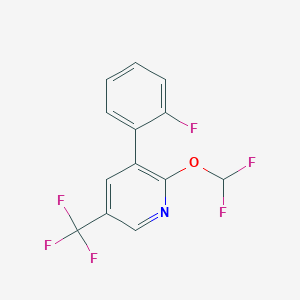
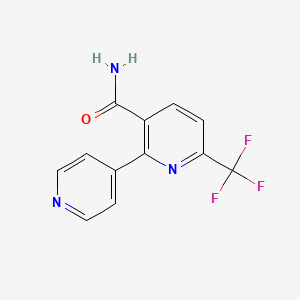
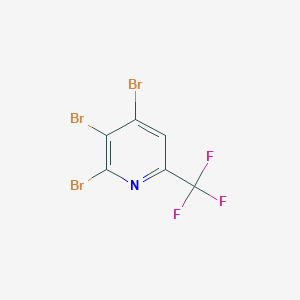
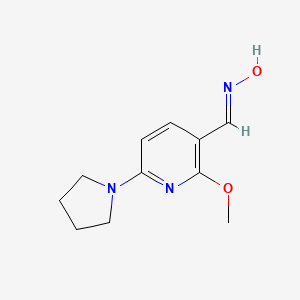
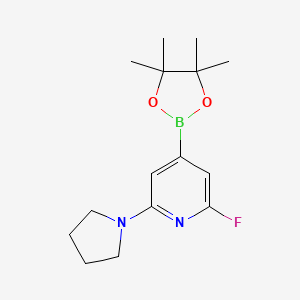


![(2-Methyl-6,7-dihydro-5,8-dioxa-1,3-diaza-cyclopenta[B]naphthalen-1-YL)-acetic acid hydrochloride](/img/structure/B1389694.png)
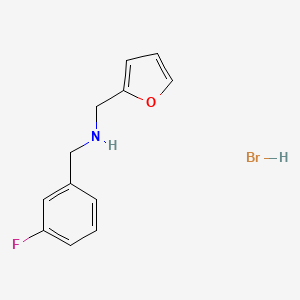
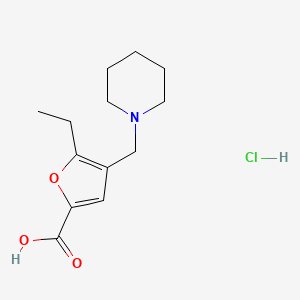
![Furan-2-carboxylic acid [2-(2-hydroxy-ethylamino)-ethyl]-amide hydrochloride](/img/structure/B1389698.png)
![1-[(5-Methyl-thiophen-2-ylmethyl)-amino]-propan-2-OL hydrochloride](/img/structure/B1389699.png)


